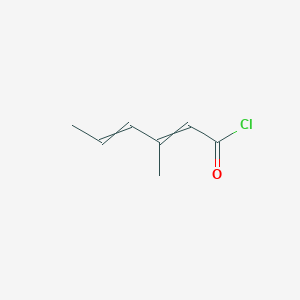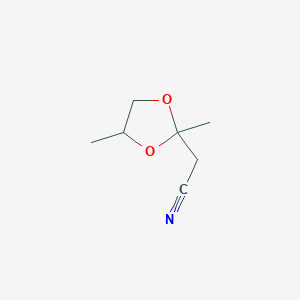
(2,4-Dimethyl-1,3-dioxolan-2-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dimethyl-1,3-dioxolan-2-yl)acetonitrile is an organic compound that features a dioxolane ring with two methyl groups and an acetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethyl-1,3-dioxolan-2-yl)acetonitrile typically involves the acetalization of aldehydes or ketones with ethylene glycol. The reaction is catalyzed by acids and proceeds under mild conditions . Another method involves the use of solketal, which can be esterified with carboxylic acids to form protected monoglycerides .
Industrial Production Methods
Industrial production of this compound often involves large-scale acetalization processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2,4-Dimethyl-1,3-dioxolan-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(2,4-Dimethyl-1,3-dioxolan-2-yl)acetonitrile has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Industry: Utilized in the production of specialty chemicals and materials, such as coatings and adhesives.
Mécanisme D'action
The mechanism by which (2,4-Dimethyl-1,3-dioxolan-2-yl)acetonitrile exerts its effects involves interactions with molecular targets and pathways. For instance, its anti-inflammatory and antioxidant actions are thought to be mediated through the modulation of serotonergic and glutamatergic systems . The compound’s structure allows it to interact with specific enzymes and receptors, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol .
- Acetoin propylene glycol acetal : 2,4-Trimethyl-1,3-dioxolane-2-methanol .
Solketal: (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol.
Uniqueness
(2,4-Dimethyl-1,3-dioxolan-2-yl)acetonitrile is unique due to its combination of a dioxolane ring and an acetonitrile group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and industry. Its ability to undergo a variety of chemical reactions and its potential therapeutic effects further distinguish it from similar compounds .
Propriétés
Numéro CAS |
70829-15-1 |
|---|---|
Formule moléculaire |
C7H11NO2 |
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetonitrile |
InChI |
InChI=1S/C7H11NO2/c1-6-5-9-7(2,10-6)3-4-8/h6H,3,5H2,1-2H3 |
Clé InChI |
NWEUDVYTUWLEKU-UHFFFAOYSA-N |
SMILES canonique |
CC1COC(O1)(C)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



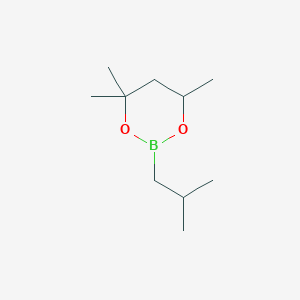
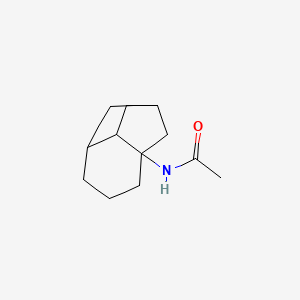
![6,7-Dihydro-3H,5H-[1,2,4]dithiazolo[4,3-a]pyrimidine-3-thione](/img/structure/B14470182.png)
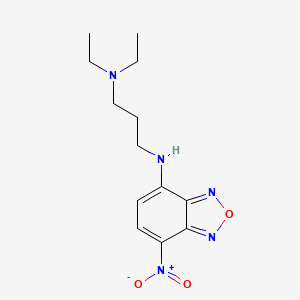
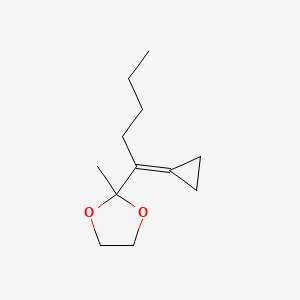
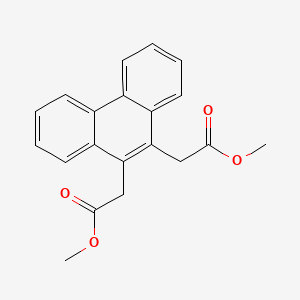

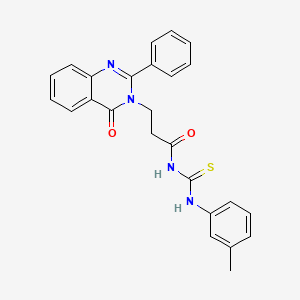
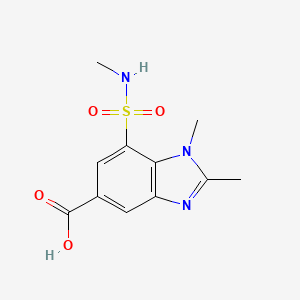
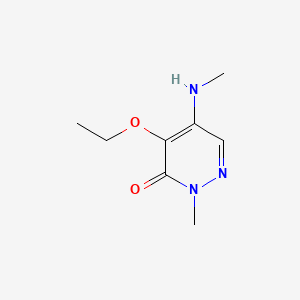
![2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]-](/img/structure/B14470227.png)
![4-[(Ethenylcarbamoyl)oxy]butyl prop-2-enoate](/img/structure/B14470234.png)
